Nickel sulfamate

概要

説明

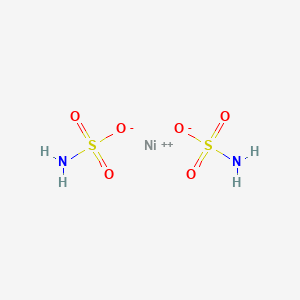

Nickel sulfamate (Ni(SO₃NH₂)₂·4H₂O) is a nickel salt of sulfamic acid, widely used in electroplating and industrial applications. Its molecular formula is H₄N₂NiO₆S₂, with a molecular weight of 250.86 g/mol . The compound typically appears as a green liquid in solution or crystalline solid, with a density of 1.545–1.565 g/mL . Key identifiers include CAS number 13770-89-3 and EC number 237-396-1 .

This compound is distinguished by its low internal stress and high purity (99.9% nickel deposits), making it ideal for functional coatings in aerospace, automotive, and electronics industries . Its sulfamate ion (SO₃NH₂⁻) contributes to reduced hydrolysis and enhanced stability in plating baths compared to sulfate-based alternatives .

準備方法

Synthetic Routes and Reaction Conditions: Nickel sulfamate can be synthesized through the direct reaction of metallic nickel with sulfamic acid. The reaction is typically carried out in an aqueous medium, with the addition of an initiating agent such as hydrochloric acid, sulfuric acid, or phosphonic acid. The reaction conditions include maintaining the temperature below 60°C and slowly adding hydrogen peroxide to ensure complete reaction of the nickel .

Industrial Production Methods: In industrial settings, this compound is produced by reacting nickel powder, nickel sheets, or nickel catalysts with sulfamic acid. The reaction mixture is then filtered, and the filtrate is concentrated, cooled, and crystallized to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Nickel sulfamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nickel oxide and other nickel compounds.

Reduction: Nickel ions in this compound can be reduced to metallic nickel during electroplating processes.

Substitution: Sulfamate ions can be substituted by other anions in certain chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Electrochemical reduction is commonly used, with this compound serving as the electrolyte.

Substitution: Reactions with other anions such as chloride or sulfate can lead to the formation of different nickel salts.

Major Products:

Oxidation: Nickel oxide and other nickel compounds.

Reduction: Metallic nickel.

Substitution: Nickel chloride, nickel sulfate, and other nickel salts

科学的研究の応用

Electroplating Applications

Nickel sulfamate is primarily used in electroplating due to its ability to produce high-quality nickel deposits with excellent adhesion and uniformity. The following advantages are associated with this compound plating:

- High Purity Deposits : this compound solutions yield deposits with lower levels of impurities compared to other nickel salts, making them ideal for precision applications.

- Control Over Deposit Properties : The relatively simple bath composition allows for better control over deposit characteristics, such as hardness and ductility .

- Versatility : this compound can be used as an undercoat for other metals like gold and silver, serving as a diffusion barrier .

This compound is also extensively used in electroforming processes, which involve the deposition of nickel onto a mold to create complex shapes. This application is particularly valuable in the production of:

- Electroformed Products : Such as diamond cutters, metal masks, and resin molds.

- Precision Components : Used in electronics like chip resistors and connectors .

Case Study 1: Production of Ultrathin Mirrors

In a study involving the electroplating of ultralight replica mirrors from this compound solution, researchers demonstrated that the nickel deposits achieved superior surface quality and thickness uniformity. The mirrors produced were utilized in optical applications requiring high precision .

Case Study 2: Efficient Nickel Recovery

A manufacturer implemented a nickel recovery system using this compound solutions that resulted in significant cost savings and sustainability improvements. By optimizing the electroplating process, they reduced waste while maintaining high recovery rates of nickel .

Research Findings on Toxicity and Safety

While nickel compounds have been studied for their potential health effects, research indicates that this compound poses lower risks compared to other forms of nickel when handled properly. For instance:

- A study on acute nickel toxicity revealed that exposure to contaminated water led to short-term symptoms among workers but did not result in long-term health issues .

- Long-term studies have indicated that certain nickel compounds are more carcinogenic than others; however, the specific risk associated with this compound remains under investigation .

作用機序

Nickel sulfamate is often compared with other nickel salts used in electroplating, such as nickel sulfate and nickel chloride. Some key differences include:

Nickel Sulfate: Nickel sulfate is commonly used in electroplating but tends to produce higher internal stress in the deposited nickel layer compared to this compound.

Nickel Chloride: Nickel chloride is used in some electroplating baths but can lead to increased corrosion of the anode and higher stress in the nickel deposit.

Uniqueness: this compound is preferred for applications requiring low-stress nickel deposits and high ductility. Its ability to produce smooth and uniform coatings makes it ideal for precision electroforming and high-quality electroplating .

類似化合物との比較

Comparison with Similar Nickel Compounds

Chemical and Structural Properties

Key Differences :

- This compound’s sulfamate ion provides superior buffering capacity and stability, reducing bath decomposition risks during electroplating .

- Nickel sulfate and chloride generate higher internal stress in deposits due to sulfate/chloride incorporation, limiting their use in precision engineering .

Electroplating Performance

Deposit Characteristics

Bath Composition and Efficiency

- Sulfamate baths operate at 40–60°C with current densities up to 20 mA/cm², achieving 95–98% cathode efficiency . Optimal concentration: 350–500 g/L .

- Sulfate baths (Watts bath) use higher chloride concentrations (30–60 g/L) to improve conductivity but require frequent purification due to impurity accumulation .

Mechanical and Tribological Properties

- Hardness : this compound coatings exhibit 2.5× higher hardness than base metals (e.g., 4140 steel) .

- Ductility : Deposits from sulfamate baths achieve >30% elongation, reducible to <5% with annealing .

- Wear Resistance : Sulfamate coatings reduce friction coefficients by 40–60% compared to uncoated substrates .

Market and Commercial Use

- Sulfamate Dominance : Accounts for ~65% of industrial nickel electroplating due to superior performance in high-stress environments .

- Cost Comparison : Sulfamate baths are 20–30% more expensive than sulfate baths but offer longer bath life and reduced waste .

- Key Producers : BASF, Evonik, and Nihon Kagaku Sangyo supply high-purity sulfamate solutions for niche applications .

生物活性

Nickel sulfamate is a soluble nickel compound that has garnered attention for its biological activity, particularly in the fields of microbiology and biochemistry. This article explores the biological effects, mechanisms of action, and potential applications of this compound, drawing on diverse research findings.

Overview of this compound

This compound, with the chemical formula Ni(SO₄)(NH₄)₂, is often used in electroplating and as a source of nickel ions in various chemical processes. Its solubility in water makes it an important compound for industrial applications, but it also raises concerns regarding its biological effects on living organisms.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : Research indicates that nickel ions can inhibit key enzymatic activities in microorganisms. For instance, studies on Thiabacillus thiooxidans showed that nickel inhibits sulfur dioxygenase and sulfite oxidase, leading to reduced cell growth due to impaired energy metabolism .

- Toxicity Profiles : this compound has been associated with various toxicity profiles depending on the concentration and exposure duration. The LD50 values for soluble nickel compounds range from 300 to 1500 mg/kg body weight, indicating a moderate level of acute toxicity . Skin irritation studies have shown that exposure can cause erythema and edema, although these effects typically resolve within two weeks .

- Antimicrobial Properties : Nickel nanoparticles synthesized from this compound have demonstrated antimicrobial activity against various pathogens. In vitro studies revealed minimum inhibitory concentrations (MIC) for nickel nanoparticles against bacteria such as Salmonella typhi and Staphylococcus aureus, highlighting their potential as antibacterial agents .

Case Study 1: Antidiabetic Activity

A study investigating the antidiabetic properties of nickel nanoparticles derived from this compound showed significant inhibition of pancreatic α-amylase and α-glucosidase. The IC50 values were reported at 58.2 µg/ml for α-amylase and 64.8 µg/ml for α-glucosidase, suggesting potential therapeutic applications in diabetes management .

Case Study 2: Environmental Applications

Research has explored the use of this compound in bioremediation processes, particularly in the detoxification of heavy metals from wastewater. The biological upcycling of nickel ions from electroplating wastewater using sulfate-reducing bacteria demonstrated effective detoxification and recovery of valuable metals .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for high-purity nickel sulfamate in laboratory settings, and how are impurities quantified?

this compound is typically synthesized via reaction of nickel powder with sulfamic acid under controlled pH (3.5-4.5) to minimize hydrolysis . Characterization involves inductively coupled plasma mass spectrometry (ICP-MS) for metal impurities, ion chromatography for sulfate/ammonia residues, and X-ray diffraction (XRD) to confirm crystallinity . Purity thresholds (>99.5%) are critical for electroplating reproducibility .

Q. How do the physicochemical properties of this compound influence its selection in electroplating compared to nickel sulfate or chloride?

this compound offers lower internal stress (10–30 MPa vs. 100–200 MPa in sulfate baths) and higher ductility (elongation >30%), making it suitable for components requiring mechanical flexibility . Its higher solubility (600 g/L at 50°C) permits elevated current densities (4–10 A/dm²) for rapid deposition . Comparative studies should include polarization curves and stress measurements via spiral contractometer .

Advanced Research Questions

Q. What experimental strategies mitigate the instability of this compound plating baths during extended operation?

Bath degradation arises from sulfamate hydrolysis to sulfate (accelerated at pH <3 or >5) and nickel hydroxide precipitation. Stabilization methods include:

- Continuous pH monitoring with automated sulfamic acid dosing .

- Addition of boric acid (30–40 g/L) as a buffer and stress reliever .

- Regular filtration (0.5 µm) to remove particulate contaminants . Accelerated aging tests (e.g., 72-hour electrolysis at 50°C) quantify decomposition rates via UV-Vis spectroscopy .

Q. How can researchers reconcile conflicting toxicological data on this compound’s environmental and occupational hazards?

Discrepancies stem from variable test models (e.g., Daphnia magna vs. zebrafish) and exposure durations . A tiered approach is recommended:

- Acute toxicity: Follow OECD 203 (fish) and 211 (crustaceans) protocols, reporting LC50 values with 95% confidence intervals .

- Chronic effects: Use sediment-water microcosms to assess bioaccumulation in benthic organisms .

- Occupational risk: Cross-reference EU’s RMOA documentation (e.g., 2004/37/EC exposure limits) with localized air-sampling data .

Q. What advanced characterization techniques resolve crystallographic defects in this compound electrodeposits?

Transmission electron microscopy (TEM) identifies dislocations and twins, while electron backscatter diffraction (EBSD) maps grain orientation . Residual stress is quantified via XRD sin²ψ method, correlating with bath additives (e.g., saccharin reduces stress by 15–20%) . Nanoindentation (10 mN load) measures hardness (500–600 HV) and elastic modulus .

Q. Methodological Challenges and Data Interpretation

Q. How should researchers design experiments to evaluate this compound’s performance in high-temperature electroplating applications?

- Thermal cycling : Deposit coatings on Inconel substrates, cycle between 25°C and 300°C (100 cycles), and assess adhesion via scratch testing (critical load >30 N) .

- Microstructural stability : Post-annealing XRD (up to 400°C) detects phase transitions (e.g., Ni3S2 formation) .

- Corrosion resistance : ASTM B117 salt spray testing (500 hours) compares pitting resistance vs. Watts nickel deposits .

Q. What statistical approaches are appropriate for analyzing variability in this compound plating thickness across large substrates?

Use design of experiments (DoE) with factors like current density (4–10 A/dm²), temperature (40–60°C), and agitation rate. Response surface methodology (RSM) optimizes uniformity (±5% thickness variance) . Thickness mapping via X-ray fluorescence (XRF) at 20 grid points per sample identifies edge effects .

特性

IUPAC Name |

nickel(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERTUBUCQCSNJU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(SO3NH2)2, H4N2NiO6S2 | |

| Record name | Nickel(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Nickel(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065622 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nickel sulfamate, 50% aqueous solution: blue-green liquid; [MSDSonline] | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13770-89-3 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。